2-(4-Bromoanilino)benzoic acid

Vue d'ensemble

Description

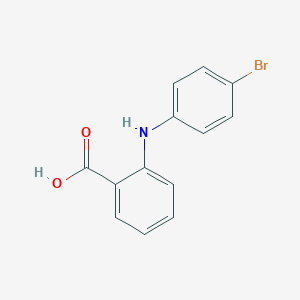

2-(4-Bromoanilino)benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-bromoanilino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromoanilino)benzoic acid typically involves a multi-step process starting from benzoic acid. One common method includes the nitration of benzoic acid to form nitrobenzoic acid, followed by reduction to aminobenzoic acid. The final step involves bromination to introduce the bromo group at the para position of the aniline ring .

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors may be employed to enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Bromoanilino)benzoic acid can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromo and anilino groups can participate in further substitution reactions.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

Substituted Benzoic Acids: Depending on the substituents introduced during the reactions.

Aminobenzoic Acids: From reduction reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antihypertensive Agents:

One of the notable applications of 2-(4-Bromoanilino)benzoic acid is as an intermediate in the synthesis of antihypertensive drugs. It plays a crucial role in the development of compounds that help manage blood pressure, showcasing its significance in cardiovascular health.

Case Study: Eprosartan Synthesis

Eprosartan, an antihypertensive medication, utilizes this compound as a key intermediate. The synthesis involves several steps where this compound acts as a precursor, demonstrating its relevance in pharmaceutical chemistry .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile building block in organic synthesis. Its bromine atom can participate in various substitution reactions, allowing for the formation of more complex structures.

Example Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles to create derivatives that have enhanced biological activity.

- Coupling Reactions: This compound can be used in coupling reactions to form larger organic molecules, which are essential in drug development and materials science.

Material Science

Polymer Chemistry:

In material science, this compound is explored for its potential use as a monomer or additive in polymer formulations. Its unique structure can impart specific properties to polymers, such as improved thermal stability and mechanical strength.

Case Study: Resins and Polymers

Research indicates that derivatives of this compound have been utilized in the production of specialty resins. These resins are used in coatings and adhesives, highlighting the compound's versatility beyond pharmaceuticals .

Analytical Chemistry

Use as a Standard Reference:

In analytical chemistry, this compound is often employed as a standard reference material for various analytical techniques, including chromatography and spectroscopy. Its well-characterized properties make it suitable for calibration purposes.

Toxicological Studies

Safety Assessments:

Given its applications, understanding the toxicological profile of this compound is essential. Studies have shown that while it exhibits certain hazardous properties (e.g., skin and eye irritation), proper handling protocols can mitigate these risks .

Mécanisme D'action

The mechanism of action of 2-(4-Bromoanilino)benzoic acid in various applications depends on its chemical structure. In coupling reactions, for example, the bromo group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The anilino group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound .

Comparaison Avec Des Composés Similaires

4-Bromoaniline: Similar structure but lacks the carboxylic acid group.

2-Aminobenzoic Acid: Similar structure but lacks the bromo substituent.

4-Bromobenzoic Acid: Similar structure but lacks the anilino group.

Uniqueness: 2-(4-Bromoanilino)benzoic acid is unique due to the presence of both the bromo and anilino groups on the benzoic acid core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Activité Biologique

2-(4-Bromoanilino)benzoic acid, with the chemical formula CHBrNO and CAS number 13278-38-1, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Weight : 296.13 g/mol

- Solubility : Soluble in organic solvents, slightly soluble in water.

- Structure : Contains a bromine atom attached to an aniline group and a benzoic acid moiety.

The specific mechanisms of action for this compound are not fully elucidated; however, it is hypothesized to interact with various biochemical pathways similar to other aniline derivatives. The following points summarize potential mechanisms based on related compounds:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways involved in inflammation and cancer progression.

- Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers in vitro and in vivo.

- Anticancer Potential : Some studies suggest that derivatives of benzoic acid can inhibit cancer cell proliferation by inducing apoptosis.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anti-inflammatory Properties :

- Anticancer Activity :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(4-bromoanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWOJXUVGYXFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303519 | |

| Record name | 2-(4-Bromoanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-38-1 | |

| Record name | NSC158698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromoanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.